molecular formula C11H12N4O3 B8397430 3-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole

3-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B8397430
M. Wt: 248.24 g/mol
InChI Key: RTPXMKRLZDJRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H12N4O3 and its molecular weight is 248.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

3-(3-ethoxy-4-nitrophenyl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C11H12N4O3/c1-3-18-10-6-8(4-5-9(10)15(16)17)11-13-12-7-14(11)2/h4-7H,3H2,1-2H3

InChI Key

RTPXMKRLZDJRPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN=CN2C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (Preparation 117, 1.16 g 4.14 mmole) was stirred with dichloromethane (11.8 mL) and the suspension cooled in ice. A solution of 35% hydrogen peroxide (0.91 mL, 12.2 mmole) in acetic acid (6 mL) was added dropwise and the reaction was stirred at room temperature for 70 minutes. Dichloromethane (50 mL) was added followed by 2M aqueous sodium hydroxide (48 mL) to pH=7. The layers were separated, the aqueous extracted with more dichloromethane, the organic layers combined, dried over sodium sulphate and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with 5-10% EtOH in DCM to afford the title compound (607 mg, 60%).
Name
5-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
48 mL
Type
reactant
Reaction Step Four
Yield
60%

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